molecular formula C8H13N5O2 B1298074 (4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone CAS No. 300836-25-3

(4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B1298074
CAS No.: 300836-25-3
M. Wt: 211.22 g/mol
InChI Key: KQKPEPOSSQPUOT-UHFFFAOYSA-N
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Description

(4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone is a compound that features a furazan ring substituted with an amino group and a piperazine ring substituted with a methyl group

Scientific Research Applications

Chemistry

In chemistry, (4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its unique chemical properties may offer advantages over existing treatments .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for its potential use in energetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone typically involves the condensation of 4-amino-furazan with 4-methyl-piperazine under specific reaction conditions. The reaction is often carried out in the presence of a base such as triethylamine or sodium methoxide to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of nucleophiles or electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The amino group on the furazan ring can form hydrogen bonds with biological molecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone is unique due to its combination of a furazan ring and a piperazine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-amino-1,2,5-oxadiazol-3-yl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-12-2-4-13(5-3-12)8(14)6-7(9)11-15-10-6/h2-5H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKPEPOSSQPUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350127
Record name (4-Amino-furazan-3-yl)-(4-methyl-piperazin-1-yl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300836-25-3
Record name (4-Amino-furazan-3-yl)-(4-methyl-piperazin-1-yl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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